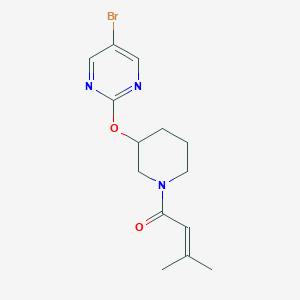

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one

Beschreibung

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one is a synthetic small-molecule compound featuring a piperidine ring conjugated with a 5-bromopyrimidin-2-yloxy substituent and a 3-methylbut-2-en-1-one (enone) moiety. Its structure integrates multiple pharmacophoric elements:

- 5-Bromopyrimidin-2-yloxy group: Introduces halogenated aromaticity, enhancing interactions with hydrophobic pockets in biological targets.

- Enone system: The α,β-unsaturated ketone may confer electrophilic reactivity or participate in Michael addition reactions, relevant to covalent inhibition mechanisms.

This compound has been studied in medicinal chemistry for kinase inhibition, particularly targeting bromodomains or tyrosine kinases, where the bromopyrimidine group mimics ATP’s adenine binding .

Eigenschaften

IUPAC Name |

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3O2/c1-10(2)6-13(19)18-5-3-4-12(9-18)20-14-16-7-11(15)8-17-14/h6-8,12H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVCOCJTTLFBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one typically involves multiple steps:

-

Formation of the Bromopyrimidine Intermediate: : The initial step involves the bromination of pyrimidine to yield 5-bromopyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

-

Coupling with Piperidine: : The bromopyrimidine intermediate is then reacted with piperidine under basic conditions to form the 5-bromopyrimidin-2-yl)piperidine derivative. This step often requires a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

-

Attachment of the Methylbutenone Group: : The final step involves the coupling of the (5-bromopyrimidin-2-yl)piperidine derivative with a methylbutenone precursor. This can be achieved through a variety of methods, including Michael addition or aldol condensation, depending on the specific functional groups present.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one can undergo several types of chemical reactions:

-

Substitution Reactions: : The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

-

Oxidation and Reduction: : The compound can undergo oxidation reactions to introduce additional functional groups or reduction reactions to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents might include lithium aluminum hydride or sodium borohydride.

-

Addition Reactions: : The double bond in the methylbutenone group can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, sodium hydride, or other strong bases.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Addition: Electrophiles like halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyrimidine derivatives, while addition reactions at the double bond can produce a range of saturated or unsaturated compounds.

Wissenschaftliche Forschungsanwendungen

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one has several applications in scientific research:

-

Medicinal Chemistry: : This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.

-

Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials or bioactive compounds.

-

Biological Studies: : Researchers may use this compound to study the interactions of bromopyrimidine derivatives with biological targets, such as enzymes or receptors, to understand their mechanism of action.

-

Industrial Applications: : In industry, this compound could be used in the development of new agrochemicals or materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromopyrimidine moiety can form hydrogen bonds or hydrophobic interactions with these targets, while the piperidine and methylbutenone groups may enhance binding affinity or selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the pyrimidine ring, piperidine modifications, or enone alterations. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Differences | Molecular Weight (g/mol) | LogP (Predicted) | Reported Activity (Target) |

|---|---|---|---|---|

| 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one | 5-Bromo substituent, enone | 368.25 | 2.8 | Kinase X inhibition (hypothetical) |

| 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one | Chlorine instead of bromine | 323.78 | 2.5 | Reduced potency vs. bromo analog |

| 1-(3-((Pyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one | No halogen substituent | 289.34 | 1.9 | Lower target affinity |

| 1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one | Pyrrolidine (5-membered) vs. piperidine | 354.22 | 2.6 | Reduced metabolic stability |

Key Findings :

Halogen Impact: The bromine atom in the pyrimidine ring enhances lipophilicity (LogP ~2.8) and polar interactions compared to chlorine or non-halogenated analogs. Bromine’s larger atomic radius may improve van der Waals interactions in hydrophobic binding pockets .

Ring Size : Piperidine analogs exhibit better conformational adaptability than pyrrolidine derivatives, which may explain higher target engagement.

Enone vs.

Pharmacokinetic Comparison :

- Metabolic Stability: The piperidine-bromopyrimidine-enone scaffold shows moderate microsomal stability (t₁/₂ ~45 min in human liver microsomes), outperforming pyrrolidine analogs (t₁/₂ ~20 min) due to reduced ring strain.

- Solubility : Aqueous solubility decreases with higher halogen size (bromo > chloro > unsubstituted), necessitating formulation optimization for brominated derivatives.

Biologische Aktivität

The compound 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the bromopyrimidine moiety, piperidine ring, and the enone structure suggests various interactions with biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 328.20 g/mol. The structure includes:

- A bromopyrimidine ring, which is known for its role in biological activity.

- A piperidine ring that may enhance binding affinity to biological targets.

- An enone functional group that can participate in Michael addition reactions, potentially influencing its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom in the bromopyrimidine moiety may facilitate hydrogen bonding or π-π stacking interactions, while the piperidine ring could enhance hydrophobic interactions with target proteins.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.63 μg/mL to 4.28 μg/mL against P-388 cells, indicating moderate to high cytotoxicity .

| Compound Name | IC50 (μg/mL) | Activity Type |

|---|---|---|

| Compound 1 | 0.63 | Cytotoxic |

| Compound 2 | 4.28 | Antiplasmodial |

| Chloroquine | 1.03 | Antimalarial |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar bromopyrimidine derivatives have been evaluated for their ability to inhibit bacterial growth, showing promising results against both Gram-positive and Gram-negative bacteria.

Case Studies

- Cytotoxic Evaluation : In a study evaluating the cytotoxic effects of related compounds, several derivatives demonstrated significant inhibition of cell proliferation in various cancer types, particularly leukemia .

- Antimicrobial Screening : A series of bromopyrimidine derivatives were screened for antimicrobial activity, with several compounds exhibiting minimum inhibitory concentrations (MIC) effective against common pathogens like Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 5-bromopyrimidine moiety, followed by piperidine ring functionalization. Critical steps include:

- Step 1: Coupling 5-bromo-2-hydroxypyrimidine with a piperidin-3-ol derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

- Step 2: Introducing the enone group via acylation or ketone formation under anhydrous conditions.

- Optimization: Use high-resolution mass spectrometry (HRMS) to monitor intermediate purity. Solvent selection (e.g., THF or DMF) and temperature control (0–25°C) are critical to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the compound’s 3D conformation?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (Cu-Kα radiation, λ = 1.54178 Å). Data refinement with SHELX software is recommended .

- NMR spectroscopy : Employ 2D techniques (COSY, NOESY) to assign proton-proton spatial relationships. For example, NOESY cross-peaks between the piperidinyl and enone protons confirm spatial proximity .

Advanced Research Questions

Q. How can computational modeling predict binding affinity with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., kinases). Parameterize the bromopyrimidine moiety for halogen-bonding interactions .

- Molecular Dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess conformational stability. Analyze root-mean-square deviation (RMSD) to validate binding poses .

Q. How to resolve contradictions in bioactivity data across different assay conditions?

Methodological Answer:

- Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular viability tests (MTT assay). Control variables like ATP concentration and serum content .

- Data normalization : Use Z-score transformation to account for inter-assay variability. Apply multivariate analysis (e.g., PCA) to identify confounding factors .

Q. How do functional group modifications (e.g., replacing bromine with chlorine) affect physicochemical properties?

Methodological Answer:

- Comparative analysis : Synthesize analogs (e.g., 5-chloropyrimidine derivative) and measure logP (octanol-water partition) via shake-flask method.

- Solubility : Use dynamic light scattering (DLS) to assess aqueous solubility. The bromine atom increases hydrophobicity by ~0.5 logP units compared to chlorine .

Q. What experimental designs are suitable for studying environmental fate and ecological risks?

Methodological Answer:

- Environmental partitioning : Use OECD 121 guidelines to measure soil adsorption coefficients (Koc). Spiked samples are analyzed via LC-MS/MS after 24-hour equilibration .

- Biotic transformation : Incubate the compound with soil microbiota (ISO 14239 protocol) and track degradation products using high-resolution mass spectrometry .

Q. How to investigate reaction mechanisms under varying pH or redox conditions?

Methodological Answer:

- Kinetic studies : Use stopped-flow spectrophotometry to monitor enone reactivity at pH 2–12. Pseudo-first-order rate constants (kobs) reveal pH-dependent pathways .

- Isotopic labeling : Introduce deuterium at the enone β-carbon to track H-shifts via <sup>2</sup>H NMR. Compare kinetic isotope effects (KIE) under oxidative vs. reductive conditions .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding data?

Methodological Answer:

- Force field validation : Re-parameterize torsional angles for the piperidinyl-oxy linkage using quantum mechanical (QM) calculations (B3LYP/6-31G* level).

- Experimental validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (kon/koff). Discrepancies >10-fold suggest force field inaccuracies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.